2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline
CAS No.: 2034616-63-0
Cat. No.: VC4330870
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034616-63-0 |
---|---|
Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.35 |
IUPAC Name | 2-(1-methylsulfonylpyrrolidin-3-yl)oxyquinoline |
Standard InChI | InChI=1S/C14H16N2O3S/c1-20(17,18)16-9-8-12(10-16)19-14-7-6-11-4-2-3-5-13(11)15-14/h2-7,12H,8-10H2,1H3 |
Standard InChI Key | YYCYOUFAVVIRAR-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The quinoline moiety, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold. At the 2-position, an ether linkage connects the quinoline to a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom. The pyrrolidine is further functionalized at the 1-position with a methylsulfonyl (-SOCH) group, a polar and electron-withdrawing substituent known to enhance metabolic stability and modulate target binding .
The molecular formula of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is CHNOS, with a calculated molecular weight of 314.38 g/mol. Key structural features include:
-
Quinoline core: Imparts planar aromaticity and π-π stacking potential for interactions with biological targets .
-
Ether linkage: Enhances conformational flexibility compared to direct carbon-carbon bonds.
-
Methylsulfonyl-pyrrolidine: Contributes to solubility in polar solvents and potential hydrogen-bonding interactions with enzymes or receptors .
Synthetic Methodologies
Pyrrolidine Functionalization
Introducing the methylsulfonyl-pyrrolidine moiety typically involves two steps:
-
Synthesis of pyrrolidine intermediates: Pyrrolidine rings are readily accessed via cyclization of 1,4-diamines or reduction of pyrrole derivatives.
-
Sulfonylation: Treating pyrrolidine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) installs the methylsulfonyl group. This reaction proceeds via nucleophilic substitution at the nitrogen atom .
Ether Bond Formation
Coupling the quinoline core with the functionalized pyrrolidine requires nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions. For instance, reacting 2-chloroquinoline with 1-(methylsulfonyl)pyrrolidin-3-ol under basic conditions (e.g., KCO) in dimethylformamide (DMF) at 80–100°C could yield the target compound .
Physicochemical Properties
While experimental data for 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is unavailable, properties can be extrapolated from analogs:
Property | Predicted Value | Analog Data Source |
---|---|---|
Melting Point | 148–189°C | |
LogP (Lipophilicity) | 1.8–2.5 | |
Solubility (Water) | <1 mg/mL | |
pKa (Quinoline N) | ~4.9 |
The methylsulfonyl group increases polarity, reducing membrane permeability but improving aqueous solubility compared to unsubstituted quinolines .
Challenges and Future Directions
Synthetic Optimization
Current yields for analogous compounds range from 18–34% , highlighting the need for improved catalytic systems or flow chemistry approaches. Transition-metal catalysts (e.g., Pd/Cu) could enhance efficiency in ether bond formation.
ADME Profiling
Predictive models indicate moderate blood-brain barrier permeability (logBB = -0.5) and CYP3A4-mediated metabolism. In vitro assays are essential to confirm these predictions.
Target Validation
High-throughput screening against kinase panels or GPCRs could identify novel targets. Computational studies suggest potential activity against phosphodiesterase-4 (PDE4) or serotonin receptors due to structural homology with known inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume